Chemical Identity
The compound 6-ethoxy-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}pyridine-3-carboxamide is a complex organic molecule notable for its diverse structural features, including a pyridine ring, an imidazole moiety, and a pyrazine component. Its full chemical name reflects its intricate structure, which may contribute to its biological activity and potential applications in medicinal chemistry.
Source and Classification
This compound can be classified under organic compounds, specifically within the categories of heterocyclic compounds due to the presence of multiple nitrogen-containing rings. It is identified by its CAS number 2097892-02-7. The molecular formula is C18H19N5O2, and it has a molecular weight of approximately 361.3574 g/mol .
Methods of Synthesis
The synthesis of 6-ethoxy-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}pyridine-3-carboxamide typically involves several key steps:
Technical Details
The reactions typically require controlled conditions such as temperature and pH to ensure high yields and purity of the final product. Advanced techniques such as chromatography may be employed for purification.
Structure Description
The molecular structure of 6-ethoxy-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}pyridine-3-carboxamide consists of several key components:
The structural representation can be visualized using SMILES notation: O=C(c1noc(c1)c1cccnc1)NCCn1ccnc1c1cnccn1
.
Types of Reactions
6-ethoxy-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}pyridine-3-carboxamide can undergo various chemical reactions:
Biological Mechanism
Compounds similar to 6-ethoxy-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}pyridine-3-carboxamide have been studied for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response pathway.
The mechanism likely involves:
Physical Properties
Chemical Properties
Key chemical properties include:
Additional properties such as melting point, boiling point, and density are often not readily available but are crucial for understanding the compound's stability and behavior under various conditions .
Scientific Uses
6-ethoxy-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}pyridine-3-carboxamide has potential applications in various fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: